molecular formula C15H17N5O B2938547 N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide CAS No. 1797291-45-2

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide

Cat. No. B2938547
CAS RN: 1797291-45-2
M. Wt: 283.335
InChI Key: MBSYOIVWAZRWBH-UHFFFAOYSA-N
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Description

“N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives often show significant pharmacological activity .


Synthesis Analysis

The synthesis of 2-(pyrrolidin-1-yl)pyrimidines can be achieved by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to involve the pyrrolidine ring. For example, the reaction of pyrrolidine with 2-chloropyrimidine followed by modification of the obtained compound is one method for the synthesis of 2-(pyrrolidin-1-yl)pyrimidine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various spectroscopic techniques. For example, ATR-FTIR can provide information about the functional groups present in the compound, while 1H and 13C NMR can provide information about the hydrogen and carbon atoms in the compound .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the search results, it’s known that derivatives of 2-(pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor. They are also able to inhibit a wide range of enzymes .

Future Directions

The future directions for research on this compound could involve further exploration of its pharmacological activity and potential applications in drug discovery. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and further modifications could be made to investigate how the chiral moiety influences kinase inhibition .

properties

IUPAC Name

N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c21-15(12-3-6-16-7-4-12)18-11-13-17-8-5-14(19-13)20-9-1-2-10-20/h3-8H,1-2,9-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSYOIVWAZRWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)CNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isonicotinamide

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